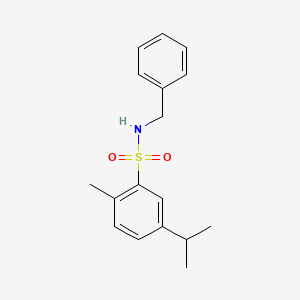

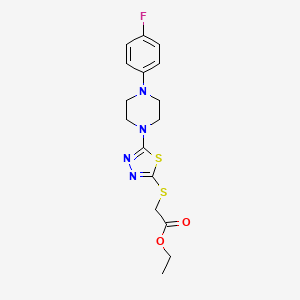

2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(But-2-yn-1-yloxy)benzene” is an organic compound that has gained attention due to its potential application in various fields . It’s a part of the benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group .

Molecular Structure Analysis

The molecular structure of “2-(But-2-yn-1-yloxy)benzene” includes a molecular formula of C10H10O and a molecular weight of 146.18600 . It’s important to note that this is a related compound and the structure of “2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one” may differ.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been used in various chemical reactions. For instance, “2-(But-2-yn-1-yloxy)benzene” has been used in reactions with 2-Butyn-1-ol and Phenol .Applications De Recherche Scientifique

Antitumor Activity

One of the significant applications of compounds related to 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one is in cancer research. For instance, a study involving 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, an analogue of the mentioned compound, highlighted its promise as an anticancer lead. This compound exhibited a 62% inhibition of tumor growth in mice at a low dosage without noticeable toxicity. It demonstrated potent antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Synthetic Methodologies

The synthesis of related compounds like 4-amino-isoquinolin-1(2H)-one and oxazole derivatives through C–H bond functionalization has been facilitated by catalyst-controlled methodologies. These approaches utilize Cp*Rh(III) catalysts and exhibit good functional group tolerance and excellent regioselectivity, underlining the versatility of such compounds in synthetic organic chemistry (Niu et al., 2018).

Structure Elucidation

In another study, the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine was explored, leading to the formation of isoxazole and oxazole derivatives. This research provided insights into the structural elucidation of reaction products, showcasing the compound's role in advancing understanding of complex chemical reactions (Chimichi et al., 2007).

Eco-friendly Synthesis

The eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts represents another critical application. This method emphasizes sustainability in chemical synthesis, providing high yields through direct cyclocondensation or one-pot three-component cyclocondensation processes (Chen et al., 2007).

Photophysical Properties

Research into the photophysical properties of dihydroquinazolinone derivatives explores their absorption and emission characteristics. Such studies are essential for applications in materials science, particularly for compounds exhibiting significant changes in photophysical properties depending on solvent polarity. This research underscores the potential of dihydroquinazolinone derivatives in developing new materials with unique optical properties (Pannipara et al., 2017).

Propriétés

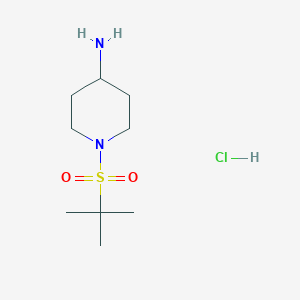

IUPAC Name |

2-but-2-ynoxy-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-3-4-9-17-13-14-11-8-6-5-7-10(11)12(16)15(13)2/h5-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANIGUBYTOWTIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC2=CC=CC=C2C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)

![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)